

Application Note: High-Resolution H NMR Analysis of 4-Methoxy DiPT HCl

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Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272

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Executive Summary

4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) is a synthetic tryptamine and a structural isomer of the more common "Foxy Methoxy" (5-MeO-DiPT). Differentiating these isomers is critical in forensic and toxicological workflows. This protocol details the

H NMR signature of the 4-methoxy isomer as its hydrochloride salt. The presence of the methoxy group at the 4-position imposes a unique electronic shielding pattern on the indole ring (specifically H-5 and H-7), which serves as the primary diagnostic differentiator from its 5-substituted counterparts.

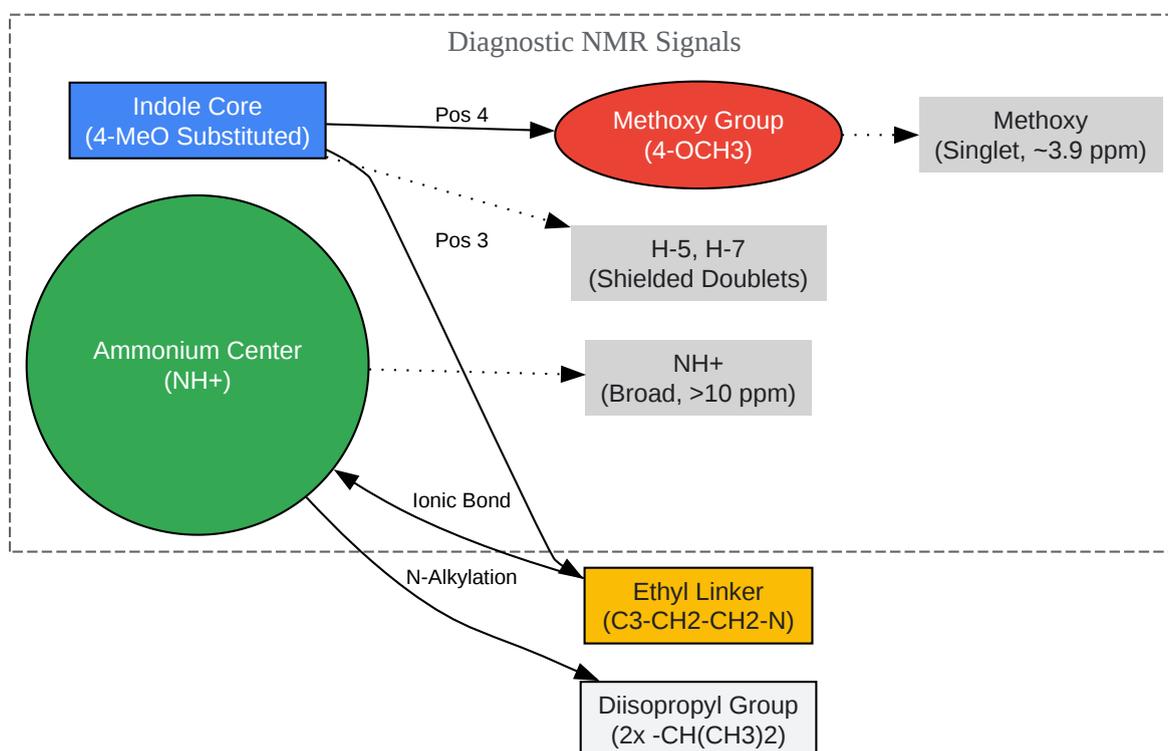
Chemical Structure & Spin System

Understanding the scalar coupling network is a prerequisite for accurate peak assignment.

- Indole Core: The 4-methoxy substitution breaks the symmetry of the benzene ring, creating an AMX spin system for protons H-5, H-6, and H-7.
- Side Chain: The ethyl linker (protons) connects the indole to the ammonium center.^[1]
- Ammonium Terminus: The protonated nitrogen () creates a deshielding environment for the isopropyl groups and the

-methylene protons.

Structural Diagram (DOT Visualization)



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Caption: Structural connectivity and key diagnostic NMR signals for 4-MeO-DiPT HCl.

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution suitable for high-resolution acquisition while minimizing solvent suppression artifacts.

- Solvent Selection: DMSO-

(Dimethyl sulfoxide-d6) is the required solvent for the HCl salt.

- Reasoning: Chloroform-

(

) often leads to broad, unrecognizable signals for ammonium protons and may not fully solubilize the salt.

causes rapid exchange of the indole NH and ammonium NH protons, erasing critical diagnostic signals. DMSO-

stabilizes these exchangeable protons.

- Concentration: 5–10 mg of sample in 0.6 mL DMSO-
.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[2]

Instrument Parameters

- Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic multiplets).
- Temperature: 298 K (25°C).
- Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
- Scans (NS): 16 or 32 (sufficient for >5 mg sample).
- Relaxation Delay (D1):
1.0 second (ensure integration accuracy).

Spectral Analysis & Assignment

The following data represents the expected chemical shifts for 4-MeO-DIPT HCl in DMSO-

.

Quantitative Data Table

Position	Proton Type	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
Indole NH	NH	10.80 – 11.20	br s	1H	-	Exchangeable; diagnostic of indole core.
Ammonium		9.80 – 10.40	br s	1H	-	Salt form confirmation.
H-2	Ar-CH	7.05 – 7.15	d / s	1H	~2.0	Indole C2; often overlaps with H-6.
H-6	Ar-CH	6.95 – 7.05	t (dd)	1H	8.0	Meta to OMe; pseudo-triplet.
H-7	Ar-CH	6.80 – 6.90	d	1H	8.0	Para to OMe; shielded.
H-5	Ar-CH	6.45 – 6.55	d	1H	7.8	Ortho to OMe; Most shielded aromatic.
Methoxy		3.85 – 3.95	s	3H	-	Diagnostic singlet for 4-OMe.

Methines	3.60 – 3.75	sept	2H	6.6	Deshielded by .
-CH ₂	3.10 – 3.30	m	2H	-	Adjacent to ; often obscured by .
-CH ₂	3.00 – 3.15	m	2H	-	Adjacent to Indole C3.
Methyls	1.25 – 1.35	d	12H	6.6	Gem-dimethyls of isopropyl groups.

Detailed Mechanistic Interpretation

The "4-Methoxy" Fingerprint

The most critical distinction between 4-MeO-DiPT and 5-MeO-DiPT lies in the aromatic region (6.5 – 7.2 ppm).

- 4-MeO Pattern: The methoxy group at position 4 is an electron-donating group (EDG) by resonance. It strongly shields the Ortho (H-5) and Para (H-7) positions.
 - Observation: You will see two doublets upfield (H-5 and H-7) and one triplet downfield (H-6). H-5 is typically the most upfield signal (~6.5 ppm).
- Contrast with 5-MeO: In 5-MeO-DiPT, the methoxy is at position 5.^[3] This shields H-4 and H-6. The splitting pattern is different (H-4 is a doublet with meta-coupling only, appearing as a singlet/narrow doublet).

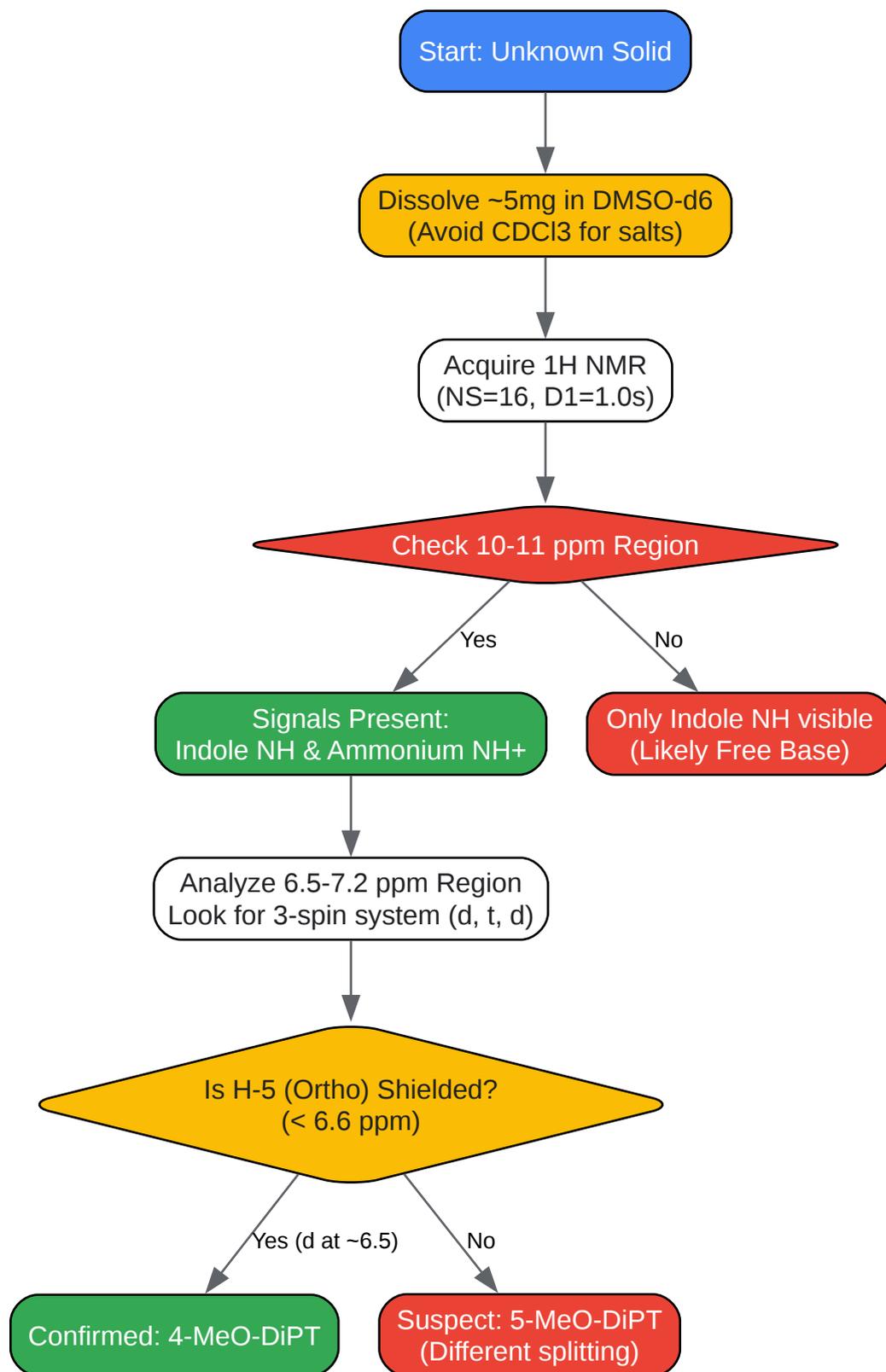
The Hydrochloride Salt Effect

The protonation of the tertiary amine (

) exerts a strong electron-withdrawing inductive effect (-I).

- Alpha-Protons: The methylene protons adjacent to the nitrogen () and the isopropyl methine protons () are significantly deshielded compared to the free base.
- Integration Check: The integration of the isopropyl methyls (12H) vs. the methoxy group (3H) provides a rapid 4:1 internal ratio to verify molecular composition.

Workflow Diagram: Analysis Pipeline



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Caption: Decision tree for the identification of 4-MeO-DiPT HCl vs. Free Base and Isomers.

References

- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT). (Reference for DIPT HCl salt side-chain shifts). [[Link](#)]
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